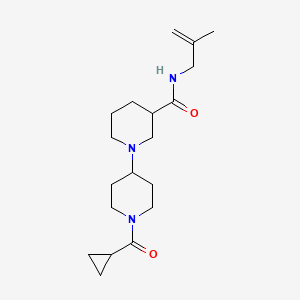![molecular formula C21H19BrN2O3 B6116029 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide](/img/structure/B6116029.png)
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide is an organic compound with a complex structure that includes a bromonaphthalene moiety, a hydroxyphenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, naphthalene, undergoes bromination to form 1-bromonaphthalene.
Etherification: 1-bromonaphthalene is then reacted with an appropriate alcohol to form the 1-bromonaphthalen-2-yloxy intermediate.
Condensation: The intermediate is then condensed with 2-hydroxybenzaldehyde to form the Schiff base.
Amidation: Finally, the Schiff base is reacted with butanoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide involves its interaction with specific molecular targets. The Schiff base moiety can interact with enzymes and proteins, potentially inhibiting their activity. The bromonaphthalene group can also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-bromonaphthalen-2-yl)oxy-N-cyclopropyl-N-ethylacetamide
- 1-[(6-bromonaphthalen-2-yl)oxy]propan-2-one
Uniqueness
Compared to similar compounds, 2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the Schiff base and the bromonaphthalene moiety makes it particularly interesting for research in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c1-2-18(21(26)24-23-13-15-8-4-6-10-17(15)25)27-19-12-11-14-7-3-5-9-16(14)20(19)22/h3-13,18,25H,2H2,1H3,(H,24,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENYPZLYQDRLIV-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=CC=C1O)OC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=CC=C1O)OC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6115949.png)
![N-(2-methoxyphenyl)-2-[5-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B6115950.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-3-cyclohexene-1-carboxamide](/img/structure/B6115958.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]propanamide](/img/structure/B6115961.png)
![{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B6115967.png)
![6-benzyl-5-methyl-8-phenyl-2,6-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,4,7-tetraene-4-carboxamide](/img/structure/B6115995.png)
![6-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidin-4-yl)-2-methylpyrimidin-4(3H)-one](/img/structure/B6116010.png)
![1-(4-fluorobenzyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6116016.png)
![4-{4-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6116022.png)
![4-[3-({1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B6116035.png)


![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6116064.png)
![2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6116069.png)
